3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-
Brand Name: Vulcanchem
CAS No.: 823220-11-7
VCID: VC17298802
InChI: InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15)
SMILES:
Molecular Formula: C11H9BrN2O3S
Molecular Weight: 329.17 g/mol

3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-

CAS No.: 823220-11-7

Cat. No.: VC17298802

Molecular Formula: C11H9BrN2O3S

Molecular Weight: 329.17 g/mol

* For research use only. Not for human or veterinary use.

3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- - 823220-11-7

Specification

CAS No. 823220-11-7
Molecular Formula C11H9BrN2O3S
Molecular Weight 329.17 g/mol
IUPAC Name 5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15)
Standard InChI Key CNXMQAIHEJTTFB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered isoxazole ring (C3H3NO\text{C}_{3}\text{H}_{3}\text{NO}) containing one nitrogen and one oxygen atom. At position 5 of the isoxazole ring, a [(2-bromophenyl)thio]methyl group (-SCH2C6H4Br\text{-SCH}_{2}\text{C}_{6}\text{H}_{4}\text{Br}) is attached, while position 3 hosts a carboxamide group substituted with a hydroxylamine moiety (-C(=O)NHOH\text{-C(=O)NHOH}). This architecture confers unique electronic and steric properties, enhancing its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.823220-11-7
Molecular FormulaC11H9BrN2O3S\text{C}_{11}\text{H}_{9}\text{BrN}_{2}\text{O}_{3}\text{S}
Molecular Weight329.17 g/mol
IUPAC Name5-[(2-Bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide
Canonical SMILESC1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br

Synthesis and Derivatization

Synthetic Pathways

The synthesis of 3-hydroxy-5-isoxazole carboxamide derivatives typically involves cycloaddition reactions or functionalization of preformed isoxazole cores. A patent by outlines a method for synthesizing analogous compounds:

  • Formation of the Isoxazole Core: Reacting 2-(2-nitrovinyl)furan with hydrobromic acid yields 3-bromo-5-isoxazole carboxylic acid.

  • Etherification: Treating the brominated intermediate with benzyl alcohol and potassium hydroxide produces 3-benzyloxy-5-isoxazole carboxylic acid.

  • Hydrolysis: Refluxing with hydrobromic acid liberates the 3-hydroxy-5-isoxazole carboxylic acid.

  • Carboxamide Formation: Converting the carboxylic acid to its acid chloride (using thionyl chloride) followed by ammonolysis yields the carboxamide derivative .

For the target compound, additional steps would involve introducing the [(2-bromophenyl)thio]methyl group via nucleophilic substitution or thiol-ene chemistry.

Biological Activities and Mechanisms

Kinase Inhibition

The compound’s hydroxylamine-carboxamide group facilitates hydrogen bonding with kinase active sites, while the bromophenylthio moiety enhances hydrophobic interactions. In preclinical studies, similar isoxazole derivatives have inhibited histone deacetylases (HDACs) and tyrosine kinases, which are critical in cancer cell proliferation . For example, triazole-isoxazole hybrids demonstrated IC50_{50} values of 11.71–43.27 μM against breast cancer cells, suggesting structural parallels to the target compound .

Anti-Inflammatory Effects

The hydroxylamine group may modulate inflammatory pathways by scavenging reactive oxygen species (ROS) or inhibiting cyclooxygenase-2 (COX-2). Isoxazoles with electron-withdrawing substituents, such as bromine, have shown reduced prostaglandin E2_2 levels in murine models .

Pharmacological and Toxicological Profile

Toxicity Considerations

No in vivo toxicity data are available for this specific compound. Related isoxazole carboxamides exhibited low acute toxicity in rodent studies, with LD50_{50} values >500 mg/kg .

Research Gaps and Future Directions

  • Target Identification: Elucidate specific kinase targets (e.g., EGFR, HER2) through proteomic profiling.

  • Optimization: Improve metabolic stability via substituent modifications (e.g., replacing bromine with fluorine).

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models of breast or lung cancer.

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